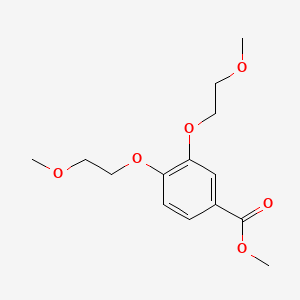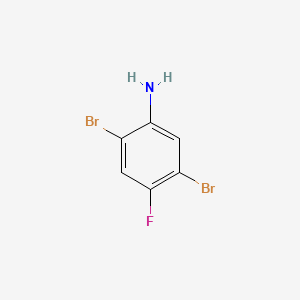
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is an organic compound with the molecular formula C8H3FN2O It is a derivative of benzenedicarbonitrile, featuring a fluorine atom and a hydroxyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) typically involves the following steps:
Nitration: The starting material, 1,4-difluorobenzene, undergoes nitration to introduce nitro groups at the para positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce cyano groups, forming 1,4-benzenedicarbonitrile.
Hydroxylation: Finally, selective hydroxylation is performed to introduce the hydroxyl group at the desired position, yielding 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarbonitrile,2-fluoro-5-oxo-(9CI).
Reduction: Formation of 1,4-benzenediamine,2-fluoro-5-hydroxy-(9CI).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarbonitrile
- 1,4-Benzenedicarbonitrile,2-fluoro-
- 1,4-Benzenedicarbonitrile,5-hydroxy-
Uniqueness
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.
Propiedades
Número CAS |
199529-12-9 |
|---|---|
Fórmula molecular |
C8H3FN2O |
Peso molecular |
162.123 |
Nombre IUPAC |
2-fluoro-5-hydroxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-1-6(4-11)8(12)2-5(7)3-10/h1-2,12H |
Clave InChI |
VJKWFGPWZVUFIB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)C#N)F)C#N |
Sinónimos |
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


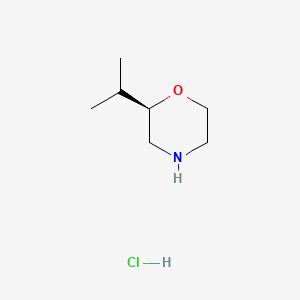
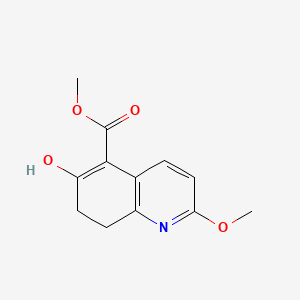
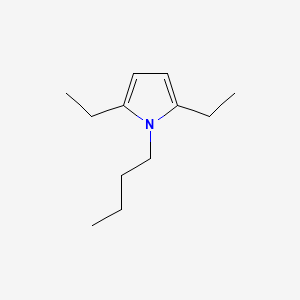
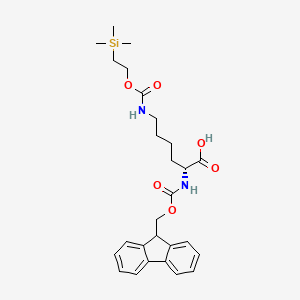
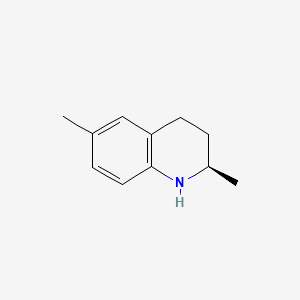
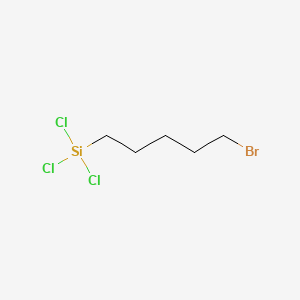
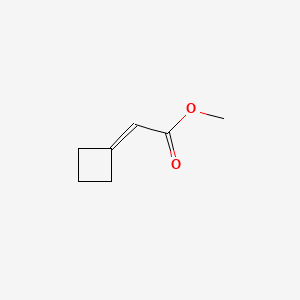

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
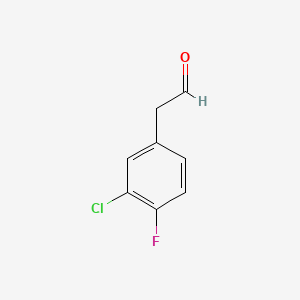
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
